4-Cyclopropoxy-2-fluoro-5-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYCLOPROPOXY-2-FLUORO-5-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-CYCLOPROPOXY-2-FLUORO-5-(PROPAN-2-YL)PYRIDINE typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for the synthesis of various complex organic molecules.
Analyse Chemischer Reaktionen
4-CYCLOPROPOXY-2-FLUORO-5-(PROPAN-2-YL)PYRIDINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-CYCLOPROPOXY-2-FLUORO-5-(PROPAN-2-YL)PYRIDINE is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 4-CYCLOPROPOXY-2-FLUORO-5-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-CYCLOPROPOXY-2-FLUORO-5-(PROPAN-2-YL)PYRIDINE can be compared with other similar compounds such as:
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
4-Cyclopropoxy-5-fluoro-2-(propan-2-YL)pyridine: This compound shares a similar structure and is used in similar research applications.
Eigenschaften
CAS-Nummer |
1243389-53-8 |
---|---|
Molekularformel |
C11H14FNO |
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-fluoro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)9-6-13-11(12)5-10(9)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
HUVLATZMGZOOFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C=C1OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.